Sodium 2-(nonylphenoxy)ethyl sulfate
Description
Sodium 2-(nonylphenoxy)ethyl sulfate (CAS: 96097-15-3) is an anionic surfactant with the IUPAC name sodium 2-(nonylphenoxy)ethyl sulphate . It belongs to the class of alkylphenol ethoxylate sulfates, characterized by a nonylphenol group linked to an ethylene oxide (EO) chain and a sulfate moiety. This structure grants it amphiphilic properties, enabling effective reduction of surface tension in aqueous solutions. It is widely used in industrial cleaning agents, emulsifiers, and cosmetic formulations due to its strong foaming and wetting capabilities .
Properties
CAS No. |
1135279-38-7 |
|---|---|
Molecular Formula |
C17H27NaO5S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
sodium;2-(2-nonylphenoxy)ethyl sulfate |
InChI |
InChI=1S/C17H28O5S.Na/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)21-14-15-22-23(18,19)20;/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
VUCGNOAVFXHIEJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(nonylphenoxy)ethyl sulfate typically involves the reaction of nonylphenol with ethylene oxide to form nonylphenoxyethanol, which is then sulfated using sulfur trioxide or chlorosulfonic acid. The resulting product is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in continuous reactors, such as falling film reactors, to ensure efficient sulfation. The process involves the controlled addition of sulfur trioxide to nonylphenoxyethanol, followed by neutralization with sodium hydroxide .
Chemical Reactions Analysis
Hydrolysis and Decomposition
The sulfate ester bond is susceptible to hydrolysis under acidic or alkaline conditions:
Acidic Hydrolysis
Degradation releases nonylphenol ethoxylate and sodium bisulfate.
Thermal Decomposition
At temperatures >200°C, the compound decomposes into nonylphenol, ethylene oxide, and sulfur oxides:
| Condition | Products | Stability |
|---|---|---|
| pH < 3 | Nonylphenol ethoxylate, NaHSO₄ | Unstable |
| pH > 10 | Nonylphenol, sulfate ions | Unstable |
| High temperature (200°C) | Nonylphenol, ethylene oxide, SOₓ | Decomposes |
Environmental Degradation Pathways
In aquatic systems, microbial action cleaves the ethoxylate chain, yielding persistent metabolites:
Nonylphenol (C₁₅H₂₄O) is resistant to further degradation and exhibits endocrine-disrupting effects .
Reactivity with Metal Ions
The surfactant forms insoluble complexes with divalent cations (e.g., Ca²⁺, Mg²⁺):
This reaction reduces surfactant efficacy in hard water.
Industrial and Functional Reactions
-
Detergent Formulations : Reacts with fatty acids to form micelles, enhancing soil removal.
-
Emulsion Polymerization : Stabilizes styrene-butadiene latexes by reducing interfacial tension .
-
Foam Suppression : Synergizes with silicones to destabilize foam matrices .
| Application | Mechanism | Performance Data |
|---|---|---|
| Heavy-duty detergents | Lowers surface tension to 32 mN/m | 70–90% soil removal |
| Oilfield chemicals | Disperses asphaltenes | 30% viscosity reduction |
Key Findings from Research
Scientific Research Applications
Industrial Uses
Sodium 2-(nonylphenoxy)ethyl sulfate is primarily utilized in industrial applications as a surfactant. Its key functions include:
- Surfactant : It acts as a surface-active agent, reducing surface tension in liquids, which enhances the mixing and spreading of substances.
- Emulsifier : It helps stabilize emulsions in various formulations, making it essential in the production of paints, coatings, and adhesives .
- Processing Aids : This compound is used as a processing aid in petroleum production and other industrial processes where it facilitates the handling and mixing of materials .
Environmental Research
The environmental impact of this compound has been a subject of research due to its potential endocrine-disrupting properties. Studies have indicated that nonylphenol compounds can bioaccumulate in aquatic environments and may pose risks to wildlife .
Case Study: Endocrine Disruption
Research has shown that nonylphenol and its derivatives can interfere with hormonal systems in aquatic organisms. For instance, exposure to these compounds has been linked to reproductive issues in fish populations .
Consumer Products
This compound is widely used in consumer products, particularly in personal care and household items. Its applications include:
- Cosmetics : It is commonly found in hair care products, skin cleansers, and other personal hygiene items due to its emulsifying and cleansing properties .
- Household Cleaners : The compound is used in various cleaning agents where it aids in the removal of dirt and grease by lowering the surface tension of water .
Regulatory Actions
- The European Union has classified certain nonylphenol ethoxylates as substances of very high concern due to their persistent nature and potential toxicity .
- Ongoing assessments are being conducted to evaluate the safety of these compounds in consumer products, particularly those that come into contact with human skin.
Mechanism of Action
The mechanism of action of Sodium 2-(nonylphenoxy)ethyl sulfate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The compound interacts with lipid membranes, leading to the disruption of membrane integrity and enhanced permeability .
Comparison with Similar Compounds
Sodium Nonoxynol Sulfates (Varying Ethoxylation Units)
Sodium 2-(nonylphenoxy)ethyl sulfate is part of a broader family of sodium nonoxynol sulfates, which differ in the number of ethylene oxide (EO) units. For example:
- Sodium Nonoxynol-4 Sulfate: Contains 4 EO units (INCI: Sodium 2-[2-[2-(nonylphenoxy)ethoxy]ethoxy]ethyl sulphate; CAS: 63351-73-31691-97-1).
- Sodium Nonoxynol-30 Sulfate: Contains 30 EO units (CAS: 31691-97-1).
Key Differences :
- This impacts applications; Nonoxynol-30 is preferred in high-foaming detergents, while Nonoxynol-1 is used in low-pH formulations .
- Environmental Impact: Longer EO chains degrade more slowly, raising ecological concerns. Nonylphenol ethoxylates (NPEs) like these are restricted in the EU due to toxicity to aquatic life .
Sodium 2-(Octylphenoxy)ethyl Sulfate
This compound (CAS: 63175-99-5) replaces the nonyl group with a shorter octyl chain.
| Property | This compound | Sodium 2-(Octylphenoxy)ethyl Sulfate |
|---|---|---|
| Alkyl Chain Length | C9 (nonyl) | C8 (octyl) |
| CMC (Critical Micelle Concentration) | Lower (higher lipophilicity) | Higher (reduced lipophilicity) |
| Applications | Heavy-duty cleaners, emulsifiers | Mild detergents, cosmetics |
The shorter alkyl chain reduces micelle stability but improves biodegradability .
Sodium 2-Ethylhexyl Sulfate
A branched-chain surfactant (CAS: 126-92-1) with the formula C8H17NaO4S.
| Property | This compound | Sodium 2-Ethylhexyl Sulfate |
|---|---|---|
| Structure | Aromatic nonylphenol + EO + sulfate | Branched alkyl chain + sulfate |
| Foaming | High | Low |
| Wetting Efficiency | Moderate (pH-dependent) | Excellent in alkaline conditions |
| Environmental Profile | Persistent (nonylphenol concerns) | Less toxic, faster degradation |
Branched surfactants like 2-ethylhexyl sulfate are preferred in industrial alkaline cleaners but lack the emulsifying power of aromatic phenoxy groups .
Extended Surfactants: Sodium Dodecyl Polypropylene Oxide Sulfate (C12PnS)
These surfactants incorporate polypropylene oxide (PO) units between the alkyl chain and sulfate group.
| Property | This compound | C12PnS (e.g., C12PO4S) |
|---|---|---|
| Backbone | Ethylene oxide (EO) | Polypropylene oxide (PO) |
| CMC Trend | Decreases with EO units | Decreases with PO units |
| Lipophilicity | Moderate | Higher (PO increases lipophilicity) |
| Applications | Consumer products | Enhanced oil recovery, pesticide formulations |
PO units enhance penetration into hydrophobic substrates, making C12PnS superior for oil-water interfaces .
Sodium Lauryl Ether Sulfate (SLES)
A widely used anionic surfactant (e.g., INCI: Sodium Laureth-5 Sulfate).
| Property | This compound | SLES |
|---|---|---|
| Structure | Nonylphenol + EO + sulfate | Lauryl alcohol + EO + sulfate |
| Mildness | Moderate (irritating to skin) | Milder than SLS |
| Regulatory Status | Restricted in EU (NPE regulations) | Widely accepted, fewer restrictions |
| Biodegradability | Low (persistent metabolites) | Higher |
Biological Activity
Sodium 2-(nonylphenoxy)ethyl sulfate (NPEES) is a synthetic surfactant belonging to the class of alkylphenol ethoxylates. This compound has garnered attention due to its significant biological activity, which has implications for both environmental health and human safety. It is characterized by a hydrophobic nonylphenyl group attached to a sulfate group, contributing to its surfactant properties and solubility in aqueous environments.
- Molecular Formula : C₁₆H₂₅NaO₅S
- Molecular Weight : Approximately 366.45 g/mol
- CAS Number : 9016-45-9
NPEES acts primarily as a surfactant, disrupting biological membranes and affecting cellular integrity and function. Its surfactant properties allow it to reduce surface tension, facilitating the solubilization of hydrophobic compounds, including membrane proteins and other biomolecules. This characteristic is crucial in various biological and chemical applications, including drug formulation and protein characterization.
Endocrine Disruption
Research indicates that NPEES may possess endocrine-disrupting properties, which can interfere with hormone regulation in wildlife and humans. This disruption is particularly concerning due to the potential for bioaccumulation in aquatic organisms, leading to long-term ecological impacts. Studies have shown that alkylphenol ethoxylates can mimic natural hormones, potentially leading to reproductive and developmental issues in exposed organisms .
Toxicity Profile
The toxicity of NPEES has been evaluated through various studies, highlighting its potential risks:
- Aquatic Toxicity : NPEES exhibits significant toxicity to aquatic life, with studies indicating harmful effects on fish and invertebrates due to its persistence in the environment .
- Human Health Risks : While direct human health impacts are less documented, the potential for bioaccumulation raises concerns regarding long-term exposure through contaminated water sources .
Case Studies
- Aquatic Organism Exposure : A study conducted on the effects of NPEES on fish populations demonstrated a marked reduction in reproductive success and increased mortality rates at certain concentration levels. This highlights the compound's role as an environmental pollutant with serious implications for biodiversity.
- Endocrine Disruption Assessment : Research assessing the endocrine-disrupting potential of NPEES found alterations in hormone levels among exposed wildlife, suggesting that even low concentrations can have significant biological effects .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of NPEES, it is useful to compare it with similar surfactants:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Sodium 2-(octylphenoxy)ethyl sulfate | 63175-99-5 | Shorter alkyl chain may alter solubility characteristics |
| Sodium lauryl sulfate | 151-21-3 | Commonly used surfactant with a well-documented safety profile |
| Sodium dodecyl sulfate | 151-21-3 | Known for its strong surfactant properties but less persistent than NPEES |
Q & A
Basic Research Question: What are the recommended synthetic pathways for Sodium 2-(nonylphenoxy)ethyl sulfate, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves sulfation of 2-(nonylphenoxy)ethanol using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. Key steps include:
- Sulfation Reaction: React 2-(nonylphenoxy)ethanol with SO₃ in a controlled environment (20–40°C) to form the intermediate sulfate ester .
- Neutralization: Add NaOH to achieve pH 7–8, precipitating the sodium salt.
- Purification: Use recrystallization from ethanol/water mixtures or column chromatography to remove unreacted precursors and byproducts (e.g., sodium sulfate). Purity >95% can be confirmed via HPLC with UV detection at 220 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
